Dodecane, 6-pentyl
Description
Historical Trajectories in Branched Alkane Research
A more modern trajectory in branched alkane research emerged with the rise of geochemistry and environmental science. In the late 20th and early 21st centuries, specific types of long-chain branched alkanes, particularly those with quaternary carbon atoms (BAQCs), were identified as important biomarkers frontiersin.orgfrontiersin.orgresearchgate.net. The discovery that these molecules are preserved in sediments for millions, and even billions, of years opened new avenues for reconstructing past climates and identifying the biological sources of ancient organic matter frontiersin.orgfrontiersin.orgresearchgate.net.
Structural Classification and Nomenclature of Dodecane (B42187), 6-Pentyl
Dodecane, 6-pentyl- is classified as a saturated, branched aliphatic hydrocarbon. Its structure consists of a twelve-carbon main chain (dodecane) with a five-carbon alkyl group (pentyl) substituted at the sixth carbon position. This substitution creates what is known as an H-type branch.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-pentyldodecane nist.govnih.gov. Its chemical formula is C₁₇H₃₆. nist.govnih.govnist.gov
Physicochemical Properties of this compound- Below is a table summarizing the key computed properties of this compound-.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆ | nist.govnih.gov |
| Molecular Weight | 240.5 g/mol | nih.gov |
| IUPAC Name | 6-pentyldodecane | nih.gov |
| CAS Number | 193072-77-4 | nih.gov |
| Canonical SMILES | CCCCCCC(CCCCC)CCCCC | nih.gov |
| InChIKey | CVUQKLJOBRFJKH-UHFFFAOYSA-N | nist.govnih.gov |
| Topological Polar Surface Area | 0 Ų | nih.gov |
| Complexity | 118 | nih.gov |
Foundational Research Areas Pertaining to Branched Hydrocarbons
Research into branched hydrocarbons like this compound- spans several key scientific domains:
Thermochemistry and Catalysis : A primary research area is the study of the thermodynamic stability of branched alkanes. chemistryviews.orgresearchgate.net Understanding their thermochemical properties, such as the enthalpy of formation, is crucial for industrial processes like the hydroisomerization of long-chain alkanes to produce high-quality fuels and lubricants. acs.org
Geochemistry and Biomarker Studies : Long-chain branched alkanes are vital tools in geochemistry. Specific structures, particularly those with quaternary carbons (BAQCs), serve as molecular fossils, or biomarkers. frontiersin.orgfrontiersin.org Their distribution and abundance in ancient sediments provide insights into past environmental conditions, such as temperature and the types of organisms (e.g., bacteria, algae) present. frontiersin.orgfrontiersin.org
Environmental and Atmospheric Chemistry : Branched alkanes are a significant component of volatile organic compounds (VOCs) emitted into the atmosphere from sources like vehicle exhaust. copernicus.org Research focuses on how these compounds react in the atmosphere, particularly their role in the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org The bioremediation of branched alkanes in polluted environments is another active area of investigation. mdpi.com
Analytical and Synthetic Chemistry : The synthesis of specific branched alkanes is essential for creating analytical standards. plymouth.ac.uk These standards are used to identify and quantify unknown compounds in highly complex mixtures, such as the Unresolved Complex Mixture (UCM) found in petroleum. plymouth.ac.uk Furthermore, understanding the chromatographic behavior of branched alkanes is fundamental to improving separation techniques. plymouth.ac.uk
Current Gaps and Future Directions in this compound Research
Despite the broad interest in branched alkanes, significant knowledge gaps persist, particularly for specific isomers like this compound-.
Lack of Empirical Data : There is a notable scarcity of experimentally determined physical and chemical data for this compound-. Most available information is based on computational models. nih.govchemeo.com Future work should include the laboratory synthesis and characterization of this compound to validate theoretical predictions.
Biosynthesis Pathways : While the biosynthesis of n-alkanes by microorganisms is known, the metabolic pathways for producing complex branched alkanes are not well understood. biofueljournal.com A major challenge and future goal is to apply metabolic engineering to control the synthesis of specific branched structures for applications in biofuels and green chemicals. biofueljournal.com
Quantitative Paleo-Proxies : Although long-chain branched alkanes are used as qualitative biomarkers, there is a need for more robust, quantitative studies to solidify their use as precise indicators of past environmental conditions. frontiersin.org This involves expanding the database of these compounds in modern environments to better calibrate the proxies.
Atmospheric Chemistry Modeling : Current models for the formation of secondary organic aerosols (SOA) often struggle to accurately predict the contribution from the vast array of branched alkanes. copernicus.org Future research is needed to understand how branching structure, such as that in this compound-, influences autoxidation pathways and SOA yield, which will improve the accuracy of atmospheric models. copernicus.org
Significance of this compound as a Model Compound for Complex Hydrocarbon Systems
This compound-, and other H-branched alkanes, serve as valuable model compounds for investigating the behavior of complex hydrocarbon mixtures found in nature and industry.
Petroleum Geochemistry : The vast majority of compounds in crude oil cannot be resolved by standard gas chromatography, forming an "Unresolved Complex Mixture" (UCM). Synthesizing model compounds like this compound- allows researchers to determine their chromatographic retention times and mass spectra. plymouth.ac.uk This information helps to deconstruct the UCM, identify potentially toxic components, and understand the origins of different crude oils. plymouth.ac.uk
Fuel Science : As a C17 hydrocarbon, this compound- falls within the carbon number range of diesel and jet fuels. N-dodecane is already used as a surrogate for kerosene-based fuels. wikipedia.org Studying the combustion properties of specific branched isomers like 6-pentyldodecane can help build more sophisticated models that better represent the behavior of real-world fuels.
Environmental Fate and Transport : By studying the degradation pathways and aerosol-forming potential of a model compound like this compound-, scientists can better predict the environmental fate of a whole class of similarly structured branched alkanes released into the environment. copernicus.orgmdpi.com
Biophysical Chemistry : The hydrophobic nature of this compound- makes it a candidate for studying interactions within lipid membranes. smolecule.com Understanding how branched hydrocarbon chains pack and move within a lipid bilayer is fundamental to cell biology and biochemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
193072-77-4 |
|---|---|
Molecular Formula |
C17H36 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
6-pentyldodecane |
InChI |
InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3 |
InChI Key |
CVUQKLJOBRFJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)CCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Catalytic Synthesis Pathways of Branched Alkanes
Catalysis is fundamental to the efficient production of branched alkanes. Catalytic pathways offer routes that are more energy-efficient and selective than thermal cracking alone. These methods can be broadly categorized into homogeneous and heterogeneous catalysis, each employing distinct mechanisms to facilitate the formation of the desired molecular structures.
Homogeneous Catalysis for Carbon-Carbon Bond Formation
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. ustc.edu.cn This allows for high selectivity as the active sites of the catalyst are readily accessible. ustc.edu.cn Recent advancements have focused on the functionalization of inert C(sp³)–H bonds in alkanes to forge new carbon-carbon bonds. mdpi.com
One strategy involves the use of transition-metal catalysts, such as rhodium or iridium complexes, which can activate C–H bonds. mdpi.comresearchgate.net For instance, dirhodium catalysts have been used to mediate carbene insertion into alkane C–H bonds. researchgate.net Another modern approach combines nickel and photoredox catalysis to achieve direct cross-coupling between unactivated C(sp³)–H bonds and partners like chloroformates, enabling the formation of C-C bonds under mild conditions. unimi.it These methods represent powerful tools for constructing complex organic molecules from simple alkane feedstocks. unimi.it
The table below summarizes representative homogeneous catalytic systems for alkane functionalization.
| Catalyst System | Reaction Type | Reactants | Key Features |
| Rhodium dicarboxylate | Carbene C-H Insertion | Alkane + Diazo compound | Forms C-C bond directly, moderate yields. researchgate.net |
| Iridium-based pincer complexes | Alkane Dehydrogenation | Alkanes | Part of tandem systems for alkane metathesis. nih.gov |
| Nickel/Photoredox (Ir catalyst) | C(sp³)-H Cross-Coupling | Alkane + Chloroformate | Forms esters directly from alkanes under mild conditions. unimi.it |
| Soluble Metal Halides | Methylative Homologation | Methanol (B129727) + Lighter Alkanes | Upgrades low-value alkanes to more valuable branched products. nih.gov |
Heterogeneous Catalytic Systems in Alkane Branching Reactions
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. ustc.edu.cn This configuration is highly favored in industrial applications due to the ease of separating the catalyst from the product stream. ustc.edu.cn These systems are the backbone of petroleum refining, where they are used to convert linear alkanes into branched isomers (isomerization) and to build larger molecules (alkylation).
Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement, are crucial for these processes. nih.gov A tandem approach, where an alkane is first dehydrogenated to an olefin intermediate on a metal site before undergoing rearrangement on an acid site, is a common mechanism. google.com
Zeolite-Based Catalysts in Isomerization and Alkylation
Zeolites are crystalline aluminosilicates with a porous, three-dimensional structure containing catalytically active Brønsted acid sites. researchgate.net Their well-defined pore structures impart shape selectivity, making them highly effective catalysts for producing branched alkanes. researchgate.netmdpi.com They are widely used industrially for isomerization, alkylation, and cracking. jeeng.netplymouth.ac.uk
The hydroisomerization of long-chain n-alkanes into branched isomers is a key process for improving the cold-flow properties of diesel and jet fuels. This reaction is typically carried out on bifunctional catalysts containing a noble metal (e.g., Platinum) supported on a zeolite. mdpi.com The size and geometry of the zeolite pores play a critical role in product distribution. For example, 10-membered ring zeolites like ZSM-5 tend to produce monobranched isomers, while larger 12-membered ring zeolites such as Beta and USY can yield more highly branched structures. mdpi.commdpi.com The acidity of the zeolite must be carefully optimized; excessively strong acid sites can lead to undesirable cracking reactions, breaking the carbon chain into smaller fragments. jeeng.net
The table below compares various zeolite catalysts used in alkane isomerization.
| Zeolite Catalyst | Zeolite Type | Key Characteristics | Typical Application & Performance |
| Pt/H-Beta | Large-pore (12-MR) | High acidity, 3D pore structure. | Hydroisomerization of n-hexadecane; can achieve high isomer yields (e.g., 76%) but prone to cracking if acidity is too high. mdpi.com |
| Pt/ZSM-5 | Medium-pore (10-MR) | Shape-selective channels, strong acid sites. | Favors monobranched isomers; used to improve octane (B31449) number. mdpi.commdpi.com |
| Pt/H-Mordenite | Large-pore (12-MR) | One-dimensional pore structure, strong acidity. | Active for isomerization and cracking, but linear pores can cause diffusion limitations. mdpi.com |
| Ni/Pd on MFI | Medium-pore (10-MR) | Inverse relationship between temperature and isomer yield. | n-hexane isomerization, achieving 44 wt% yield and 93% selectivity at optimal metal loading. jeeng.net |
| Pt/SAPO-11 | Medium-pore | Mild acidity, non-interconnected pores. | High selectivity for monobranched isomers, minimizing cracking. |
Metal-Organic Frameworks (MOFs) and Nanocatalysts
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable pore sizes and high surface areas make them promising candidates for heterogeneous catalysis. nih.govacs.org While zeolites have long dominated the field, MOFs offer new possibilities for designing catalysts with precisely controlled active sites.
MOFs can be used as catalysts for a variety of organic transformations, including C-C bond-forming reactions like the Henry reaction. nih.gov More relevant to alkane functionalization, specific MOFs have been designed to perform challenging reactions with high selectivity. For example, a zirconium-based MOF with Zr-H active sites has been shown to catalytically borylate alkanes. researchgate.net This reaction proceeds with exceptional regioselectivity, targeting the terminal methyl group of n-pentane with over 98% selectivity. researchgate.net This functionalization provides a handle for further synthetic transformations. Nanocatalysts, such as metal nanoparticles embedded within MOFs or other supports, are also an active area of research for hydrocarbon transformations, including oxidation and hydrogenation. mdpi.com
| Catalyst System | Catalyst Type | Reaction | Key Findings |
| Zr-BTC-H | MOF | Alkane Borylation | Selectively borylates the terminal methyl group of n-alkanes (e.g., n-pentane) with >98% selectivity. researchgate.net |
| Co-MOF | MOF | Olefin Oxidation | Active for the oxidation of cyclohexene (B86901) to various products. mdpi.com |
| Cu(II)-based MOF | MOF | Henry Reaction | Catalyzes C-C bond formation between benzaldehyde (B42025) and nitromethane. nih.gov |
| Pd in Zr-MOF | Nanoparticles in MOF | C-C Coupling Reactions | Active for Heck, Sonogashira, and Suzuki coupling reactions. nih.gov |
Stereoselective and Regioselective Synthetic Approaches
Selectivity is a critical concept in chemical synthesis. Regioselectivity refers to the preference for bond formation at one position over another, leading to specific constitutional isomers. researchgate.net Stereoselectivity refers to the preference for the formation of one stereoisomer over others. ethz.ch
In the context of branched alkane synthesis, regioselectivity determines the position of the branches along the main chain. Catalytic hydroisomerization over zeolites is a prime example of a regioselective process. The shape-selective nature of zeolite pores can favor the formation of certain isomers while restricting the formation of others. mdpi.com For instance, the synthesis of triptane (a highly branched C7 alkane) from methanol can be achieved with high selectivity using certain solid acid catalysts. nih.gov Similarly, a Zr-MOF catalyst demonstrates remarkable regioselectivity by functionalizing only the terminal position of linear alkanes. researchgate.net
Stereoselectivity becomes important when chiral centers are created. The compound Dodecane (B42187), 6-pentyl is achiral, so its direct synthesis does not involve stereochemical control. However, for the synthesis of many other branched alkanes that are chiral, stereoselective methods are essential. These approaches often involve the use of chiral catalysts or auxiliaries to guide the reaction toward the formation of a single enantiomer or diastereomer. unimi.itethz.ch Phase-transfer-catalyzed asymmetric alkylation is one such advanced method for producing chiral β-branched α-amino acids, which demonstrates the principles that could be applied to the synthesis of complex chiral hydrocarbons. organic-chemistry.org
Non-Catalytic Chemical Synthesis Routes
While catalytic methods are ideal for large-scale industrial production, they often yield a mixture of products. For the unambiguous synthesis of a specific, structurally pure branched alkane like Dodecane, 6-pentyl, classical, non-catalytic organic synthesis provides a precise, albeit more laborious, alternative. plymouth.ac.uk
These routes rely on well-established carbon-carbon bond-forming reactions to construct the desired carbon skeleton step-by-step. A common and powerful strategy involves the use of organometallic reagents, particularly Grignard reagents (R-MgX). plymouth.ac.ukmasterorganicchemistry.com A retrosynthetic analysis of this compound (C17H36) suggests it could be assembled from smaller fragments. For example, a Grignard reagent like pentylmagnesium bromide could be added to a ketone such as 6-dodecanone. This addition reaction forms a tertiary alcohol. masterorganicchemistry.com The final step would be the removal of the hydroxyl group, typically through a two-step dehydration-hydrogenation sequence, to yield the target alkane. plymouth.ac.uk
Other classical C-C bond-forming reactions that can be employed include the Wurtz reaction or coupling reactions involving organocuprates (Gilman reagents), which are particularly effective for coupling alkyl halides. stackexchange.commsu.edu These methods offer unparalleled control in building complex hydrocarbon structures with defined branching for use as analytical standards or for fundamental property studies. plymouth.ac.uk
Grignard Reagent-Mediated Carbon Chain Elongation
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, making them a cornerstone in the synthesis of complex organic molecules, including branched alkanes like 6-pentyldodecane. leah4sci.comorganic-chemistry.org The general principle involves the reaction of an organomagnesium halide (R-MgX) with an electrophilic carbonyl carbon of an aldehyde or ketone. leah4sci.comorganic-chemistry.org This addition reaction results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol. leah4sci.comlibretexts.org
The synthesis of a precursor to 6-pentyldodecane can be envisioned through the reaction of a pentyl magnesium halide (e.g., pentylmagnesium bromide) with a suitable dodecanal (B139956) or a ketone. For instance, the reaction of pentylmagnesium bromide with heptan-2-one would yield a tertiary alcohol. Subsequent dehydration of this alcohol would produce a mixture of alkenes, which can then be hydrogenated to the desired 6-pentyldodecane. plymouth.ac.uk
A general scheme for this type of synthesis is as follows:
Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the Grignard reagent. leah4sci.com
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of a ketone or aldehyde. pressbooks.pub For example, reacting a C5 Grignard reagent with a C12 ketone, or a C7 Grignard with a C10 ketone, could be potential routes.
Hydrolysis: Addition of a dilute acid protonates the resulting alkoxide to form an alcohol. libretexts.org
Dehydration and Hydrogenation: The alcohol is then dehydrated to an alkene, which is subsequently reduced to the corresponding alkane. plymouth.ac.uk
The choice of the starting carbonyl compound and Grignard reagent determines the branching pattern of the final alkane. libretexts.org
Table 1: Examples of Grignard Reactions for Alcohol Precursor Synthesis
| Grignard Reagent | Carbonyl Compound | Intermediate Alcohol Product |
| Pentylmagnesium Bromide | Heptan-2-one | 2-Methyl-2-heptyl-pentan-1-ol |
| Heptylmagnesium Bromide | Pentan-2-one | 2-Pentyl-2-heptyl-ethan-1-ol |
| Ethylmagnesium Bromide | 6-Undecanone | 6-Ethyl-6-undecanol |
This table presents hypothetical reaction combinations that could lead to precursors for branched alkanes.
Wittig and Related Olefination Reactions in Branched Alkane Precursor Synthesis
The Wittig reaction and its variations provide a powerful method for the synthesis of alkenes with a high degree of control over the location of the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org This is particularly useful for creating unsaturated precursors to branched alkanes like 6-pentyldodecane. The reaction involves a phosphorus ylide (Wittig reagent) reacting with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org
To synthesize a precursor for 6-pentyldodecane, one could react a C5-containing phosphonium (B103445) ylide with a C12 aldehyde or ketone, or a C12-containing ylide with a C5 carbonyl compound. The resulting alkene can then be hydrogenated to the final alkane.
The general steps for a Wittig synthesis are:
Preparation of the Phosphonium Salt: An alkyl halide is reacted with triphenylphosphine (B44618). libretexts.org
Formation of the Ylide: A strong base is used to deprotonate the phosphonium salt, forming the ylide. libretexts.org
Olefination: The ylide reacts with a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. libretexts.orgorganic-chemistry.org
The stereoselectivity of the Wittig reaction (i.e., the formation of E or Z isomers) can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgacs.org For the synthesis of a saturated alkane like 6-pentyldodecane, the stereochemistry of the alkene precursor is irrelevant as it is removed during the final hydrogenation step.
Table 2: Potential Wittig Reaction Strategies for 6-Pentyldodecane Precursors
| Phosphonium Ylide | Carbonyl Compound | Alkene Product |
| (Pentylidene)triphenylphosphorane | Heptanal | Dodec-6-ene |
| (Heptylidene)triphenylphosphorane | Pentaldehyde | Dodec-5-ene |
This table illustrates hypothetical Wittig reaction pairings for the synthesis of unsaturated precursors to 6-pentyldodecane.
Reductive Processes for Saturated Hydrocarbon Formation
The final step in many syntheses of alkanes, including 6-pentyldodecane, from unsaturated or oxygenated precursors is a reduction process. byjus.com Catalytic hydrogenation is a widely used and efficient method for this transformation. ineratec.delumenlearning.com This reaction involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. lumenlearning.com
Commonly used catalysts for hydrogenation include palladium, platinum, and nickel. libretexts.org Palladium on carbon (Pd/C) is a frequently employed catalyst for the hydrogenation of alkenes to alkanes. masterorganicchemistry.com The reaction is typically carried out by dissolving the unsaturated compound in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure. masterorganicchemistry.com
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen and the unsaturated molecule onto the surface of the metal catalyst. libretexts.orgmasterorganicchemistry.com The hydrogen atoms are then added to the same side of the double bond (syn-addition). masterorganicchemistry.com
Other reductive methods can also be employed. For example, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can reduce ketones directly to alkanes, potentially bypassing the need for alcohol formation and dehydration. stackexchange.com
Direct Synthesis from Renewable Feedstocks
The production of alkanes from renewable biomass sources is a key area of research for the development of sustainable fuels and chemicals.
Hydrodeoxygenation of Biomass-Derived Intermediates
Hydrodeoxygenation (HDO) is a crucial process for converting highly oxygenated biomass-derived molecules into hydrocarbons. nih.govaalto.fi This process involves the removal of oxygen atoms from a molecule through a reaction with hydrogen, typically over a heterogeneous catalyst. mdpi.com
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be broken down into smaller, oxygenated platform chemicals. udel.edu These intermediates can then be subjected to HDO to produce alkanes. For example, furfural (B47365) and 5-hydroxymethylfurfural, derived from C5 and C6 sugars respectively, are key platform molecules. udel.edu
The synthesis of branched alkanes like 6-pentyldodecane from biomass can be achieved through various catalytic strategies that promote C-C coupling reactions followed by HDO. researchgate.net Bifunctional catalysts, possessing both acidic sites for dehydration and metal sites for hydrogenation, are often employed. nih.gov
Table 3: Catalysts and Conditions for HDO of Biomass Derivatives
| Catalyst | Feedstock | Product Type | Reference |
| Pt/NbOPO₄ | Raw woody biomass | Liquid alkanes | nih.gov |
| NiMo/alumina (B75360) | Biomass pyrolysis oil | Hydrocarbons | mdpi.com |
| ReOx-Pd/CeO₂ | Sugar alcohols | Platform chemicals | sc.edu |
This table summarizes examples of catalysts used in the hydrodeoxygenation of various biomass-derived materials.
Acetone (B3395972) Self-Condensation and Subsequent Processing
Acetone, which can be produced from the fermentation of biomass (e.g., in the acetone-butanol-ethanol or ABE process), serves as a valuable building block for the synthesis of branched alkanes. rsc.orggreencarcongress.com The self-condensation of acetone, followed by hydrogenation and hydrodeoxygenation, can lead to the formation of a range of branched hydrocarbons, including those in the diesel and gasoline range. rsc.orggreencarcongress.com
The process typically involves a dual-bed catalyst system. rsc.orggreencarcongress.com In the first stage, acetone undergoes self-condensation reactions (aldol condensation) to form larger ketones and alcohols, such as diacetone alcohol, mesityl oxide, and isophorone. rsc.orgrsc.org In the second stage, these oxygenated intermediates are hydrodeoxygenated to produce branched alkanes. rsc.orgrsc.org A study demonstrated the direct synthesis of C6-C15 branched alkanes with a high carbon yield of approximately 80% using a Pd-modified MgAl-hydrotalcite catalyst for the condensation step and a Pd/H-β catalyst for the HDO step. rsc.orggreencarcongress.comrsc.org
The distribution of the final alkane products can be tuned by adjusting the reaction conditions. osti.gov This method offers a promising route for producing drop-in hydrocarbon fuels from renewable resources. greencarcongress.com
Isomerization Processes and Mechanisms Relevant to this compound
Isomerization is a key process in petroleum refining used to convert linear alkanes into their more valuable branched isomers, which have higher octane numbers. tsijournals.comwalshmedicalmedia.com While direct synthesis is often preferred for a specific isomer like 6-pentyldodecane, understanding isomerization mechanisms is relevant as it can be a competing reaction or a potential route from linear dodecane.
The isomerization of n-alkanes is typically catalyzed by bifunctional catalysts that possess both acidic and metallic sites. tandfonline.comntnu.notandfonline.com The reaction proceeds through a carbenium ion mechanism. tandfonline.comtandfonline.com
The general mechanism for alkane isomerization on a bifunctional catalyst is as follows:
Dehydrogenation: The linear alkane is first dehydrogenated on a metallic site (e.g., platinum) to form an alkene. ntnu.no
Protonation: The alkene then migrates to an acidic site (e.g., on an alumina or zeolite support) where it is protonated to form a carbenium ion. ntnu.no
Skeletal Isomerization: The carbenium ion undergoes rearrangement to a more stable, branched carbenium ion.
Deprotonation: The branched carbenium ion loses a proton to form a branched alkene.
Hydrogenation: The branched alkene migrates back to a metallic site and is hydrogenated to the final branched alkane. ntnu.no
The reaction conditions, particularly temperature, play a crucial role. Low temperatures thermodynamically favor the formation of highly branched isomers, but higher temperatures are often required to achieve sufficient reaction rates. tandfonline.comtandfonline.com This creates a challenge in optimizing the process to maximize the yield of desired branched products while minimizing side reactions like cracking. tandfonline.com In a simulation of a hydrotreated vegetable oil production process, it was assumed that 10% of n-heptadecane and n-octadecane were isomerized to 6-pentyldodecane and 8-propylpentadecane, respectively, to improve the cold flow properties of the fuel. researchgate.netscribd.com
Acid-Catalyzed Alkane Isomerization
Acid-catalyzed isomerization is a cornerstone of petroleum refining, aimed at converting linear or lightly branched alkanes into more highly branched isomers, which possess higher octane ratings. This process is typically carried out over bifunctional catalysts, which have both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for skeletal rearrangement). The general mechanism involves the formation of a carbocation intermediate, which is prone to rearrangement to a more stable carbocation, followed by the formation of the isomerized alkane.
While specific studies on the acid-catalyzed isomerization of 6-pentyldodecane as the starting material are scarce, it is known to be a product of the isomerization of other heptadecane (B57597) (C₁₇H₃₆) isomers. In simulations of hydrotreated vegetable oil (HVO) production, it has been assumed that a fraction of C₁₇H₃₆ can isomerize into 6-pentyldodecane. researchgate.net This suggests that under typical isomerization conditions, a complex equilibrium mixture of C₁₇H₃₆ isomers, including 6-pentyldodecane, would be expected.
The process of hydroisomerization of long-chain n-alkanes, such as n-heptadecane, generally proceeds through a series of steps:
Dehydrogenation of the alkane on a metal site (e.g., Platinum) to form an alkene.
Protonation of the alkene on an acid site (e.g., a zeolite) to form a carbocation.
Skeletal rearrangement of the carbocation via hydride and alkyl shifts to form more stable, branched carbocations.
Deprotonation of the branched carbocation to form a branched alkene.
Hydrogenation of the branched alkene on the metal site to yield the final branched alkane.
The stability of the carbocation intermediates plays a crucial role in determining the product distribution. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, rearrangements that lead to the formation of a more stable carbocation are favored. In the context of 6-pentyldodecane, which already possesses a tertiary carbon at the 6-position, further isomerization would likely lead to other C₁₇H₃₆ isomers with different branching patterns.
Table 1: General Conditions for Acid-Catalyzed Alkane Isomerization
| Parameter | Typical Range | Catalyst Examples |
| Temperature | 200-400 °C | Pt/ZSM-22, Pt/SAPO-11, Ni-PTA/Al₂O₃ |
| Pressure | 1-10 MPa | |
| Catalyst Type | Bifunctional (Metal/Acid) |
This table presents generalized conditions for alkane isomerization and not specific data for 6-pentyldodecane.
Rearrangement Reactions in Hydrocarbon Mixtures
Rearrangement reactions are fundamental to the chemistry of hydrocarbons, particularly in the presence of acid catalysts. These reactions involve the migration of an alkyl group or a hydrogen atom (as a hydride ion) from one carbon atom to another within a carbocation intermediate. This process allows for the interconversion of different structural isomers.
For a highly branched alkane like 6-pentyldodecane, rearrangement reactions within a hydrocarbon mixture under acidic conditions would lead to a variety of other C₁₇H₃₆ isomers. The driving force for these rearrangements is the attainment of a thermodynamically more stable mixture of isomers. The specific products formed would depend on the reaction conditions, including temperature, pressure, and the nature of the catalyst.
Carbocation rearrangements are typically very fast and can lead to a complex mixture of products. The key types of rearrangements are:
Hydride shifts: The migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center.
Alkyl shifts: The migration of an alkyl group with its bonding electrons to an adjacent carbocation center.
These shifts generally occur to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation). In a complex molecule like 6-pentyldodecane, a multitude of such shifts are possible, leading to a wide array of structural isomers. For instance, the pentyl or hexyl groups could potentially rearrange along the dodecane backbone.
In the broader context of hydrocarbon processing, such as catalytic cracking, long-chain alkanes undergo fragmentation and rearrangement simultaneously. While 6-pentyldodecane is a saturated alkane and thus relatively stable, under severe cracking conditions, it would not only isomerize but also break down into smaller alkanes and alkenes.
Table 2: Potential Isomeric Products from Rearrangement of a C₁₇H₃₆ Alkane
| Isomer Type | Example Compound Name |
| Monomethyl-branched | 2-Methylhexadecane |
| Dimethyl-branched | 2,3-Dimethylpentadecane |
| Ethyl-branched | 3-Ethyldecane |
| Propyl-branched | 8-Propylpentadecane researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-pentyldodecane. nist.gov It provides precise information about the chemical environment of each carbon and hydrogen atom, allowing for a complete assignment of the molecular structure. fiveable.me
¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-pentyldodecane would be characterized by signals in the typical alkane region (approximately 0.8-1.7 ppm). msu.edu The terminal methyl (CH₃) groups of the dodecyl and pentyl chains would exhibit triplet signals around 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups along the chains would produce a complex, overlapping multiplet pattern in the 1.2-1.4 ppm range. The methine (CH) proton at the C6 position, where the pentyl group is attached, would appear as a multiplet at a slightly downfield-shifted position, likely around 1.5-1.7 ppm, due to its tertiary nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. masterorganicchemistry.com For 6-pentyldodecane, due to its symmetry, several pairs of carbon atoms would be chemically equivalent. The chemical shifts for alkanes generally fall within a range of about 5 to 60 ppm. uobasrah.edu.iq The terminal methyl carbons are expected to resonate at the most upfield positions (around 14 ppm). The methylene carbons would appear in the range of 22-35 ppm, with their specific shifts influenced by their proximity to the branch point. The methine carbon at the C6 position would be the most downfield-shifted signal, anticipated to be in the range of 35-45 ppm.
DEPT and INEPT: Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are advanced NMR pulse sequences that provide information about the multiplicity of carbon signals (CH, CH₂, CH₃). jeol.comjeol.comacs.org These techniques are invaluable for distinguishing between the different types of carbon atoms in the complex spectrum of a long-chain branched alkane. dbkgroup.org
DEPT-90: This experiment would exclusively show the signal for the methine (CH) carbon at the C6 position.
DEPT-135: This experiment would display positive signals for the methine (CH) and methyl (CH₃) carbons, and negative signals for the methylene (CH₂) carbons.
By combining the information from standard ¹³C NMR and DEPT/INEPT spectra, a complete and unambiguous assignment of all carbon resonances in 6-pentyldodecane can be achieved. jeol.com
Predicted ¹³C NMR Chemical Shifts for 6-Pentyldodecane
| Carbon Atom | Multiplicity | Predicted Chemical Shift (ppm) |
| C1, C1' | CH₃ | ~14.1 |
| C2, C2' | CH₂ | ~22.7 |
| C3, C3' | CH₂ | ~31.9 |
| C4, C4' | CH₂ | ~29.7 |
| C5, C5' | CH₂ | ~33.5 |
| C6 | CH | ~38.0 |
| C7, C11 | CH₂ | ~27.5 |
| C8, C10 | CH₂ | ~29.3 |
| C9 | CH₂ | ~22.6 |
| C12 | CH₃ | ~14.1 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 6-pentyldodecane, COSY would show correlations between adjacent protons along the carbon chains, helping to trace the connectivity of the dodecyl and pentyl fragments and confirm their attachment at the C6 position.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. ustc.edu.cn This is particularly useful for assigning the proton signals that are heavily overlapped in the 1D spectrum. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduscience.gov This technique is crucial for piecing together the entire carbon skeleton. For instance, the methine proton at C6 would show HMBC correlations to carbons C4, C5, C7, C4', and C5', definitively establishing the branching point.
The combined application of these 2D NMR methods allows for a step-by-step assembly of the molecular structure of 6-pentyldodecane, leaving no ambiguity about the atomic connections. ustc.edu.cn
Advanced 1H and 13C NMR Techniques (e.g., DEPT, INEPT)
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 6-pentyldodecane (C17H36). wiley.com
Electron Ionization (EI) mass spectrometry is a widely used technique that bombards molecules with high-energy electrons, causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum serves as a unique "molecular fingerprint." researchgate.net For branched alkanes like 6-pentyldodecane, the molecular ion peak (M⁺) at m/z 240 is often weak or absent due to the high degree of fragmentation. uni-saarland.denih.gov The fragmentation pattern is dominated by cleavages at the branching point, as this leads to the formation of more stable secondary carbocations.
Expected Fragmentation Pattern for 6-Pentyldodecane:
Cleavage of the C-C bonds adjacent to the tertiary carbon (C6) is highly favored.
Loss of a hexyl radical (C₆H₁₃) would result in a prominent peak at m/z 155.
Loss of a pentyl radical (C₅H₁₁) would lead to a significant peak at m/z 169.
A series of peaks corresponding to the loss of smaller alkyl fragments (CnH2n+1) would also be observed, typically separated by 14 mass units (CH₂).
The complex fragmentation pattern, while challenging to interpret from first principles, provides a reproducible fingerprint that can be compared to spectral libraries for identification. nih.govacs.org
Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomeric structures. researchgate.netacs.orgnih.gov In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. The resulting daughter ion spectrum is characteristic of the structure of the precursor ion.
For 6-pentyldodecane, selecting one of the primary fragment ions (e.g., m/z 169) and inducing further fragmentation would produce a secondary fragmentation pattern. This pattern would be unique to the 6-pentyl isomer and could be used to differentiate it from other C17H36 isomers, such as heptadecane (B57597) or 2-methyldiheptyl ether. nih.govmdpi.com This technique is particularly valuable in complex mixture analysis, where chromatographic separation may be incomplete. frontiersin.org
Electron Ionization (EI) Mass Spectrometry for Molecular Fingerprinting
Vibrational Spectroscopy for Molecular Structure and Conformational Studies
For an alkane like 6-pentyldodecane, the IR spectrum is expected to be relatively simple but informative. orgchemboulder.com
Characteristic IR Absorption Bands for 6-Pentyldodecane:
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C-H Stretching | 2850-3000 | Strong absorptions from the numerous CH₂, and CH₃ groups. spcmc.ac.in |
| C-H Bending (Scissoring) | ~1465 | Characteristic of CH₂ groups. spcmc.ac.in |
| C-H Bending (Asymmetric) | ~1450 | Characteristic of CH₃ groups. spcmc.ac.in |
| C-H Bending (Symmetric) | ~1375 | A notable absorption for CH₃ groups. The presence of a branch point can sometimes cause splitting of this band. spcmc.ac.in |
| C-H Rocking | ~720 | A rocking vibration associated with long straight-chain segments (typically four or more CH₂ groups in a row). This band would likely be present for 6-pentyldodecane. orgchemboulder.com |
While IR spectroscopy is excellent for identifying the presence of alkane functional groups, it is less powerful than NMR for determining the specific isomeric structure. uobasrah.edu.iq However, subtle variations in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between different branched alkane isomers. researchgate.net Furthermore, studies in the terahertz region can provide insights into the vibrational dynamics of the C-C chain skeleton. sciengine.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes of functional groups within a molecule. For an alkane such as Dodecane (B42187), 6-pentyl, the spectrum is dominated by C-H and C-C bond vibrations. The presence and nature of branching in the alkane chain can be inferred from specific features in the spectrum. spcmc.ac.inorgchemboulder.com
Detailed research findings indicate that the primary absorptions for branched alkanes arise from C-H stretching and bending vibrations. spcmc.ac.in The C-H stretching vibrations are typically observed in the 3000–2840 cm⁻¹ region. spcmc.ac.in Bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear in the 1485–1340 cm⁻¹ region. spcmc.ac.in Specifically, the asymmetric and symmetric stretching vibrations of the methyl groups occur around 2955 cm⁻¹ and 2870 cm⁻¹, respectively. spcmc.ac.in The scissoring vibration of methylene groups is found near 1465 cm⁻¹, while a characteristic rocking vibration for chains with four or more CH₂ groups in a row appears around 720 cm⁻¹. spcmc.ac.in
The degree of branching can be assessed using an IR spectroscopic branching factor, calculated from the ratio of methylene (CH₂) to methyl (CH₃) group peak heights or absorbances, typically at ~2917-2921 cm⁻¹ and ~2951-2954 cm⁻¹, respectively. researchgate.net A lower CH₂/CH₃ ratio indicates a higher degree of branching. researchgate.net For Dodecane, 6-pentyl, the presence of three terminal methyl groups and a tertiary carbon atom influences this ratio and the fine structure of the C-H bending vibration bands.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
|---|---|---|---|
| ~2962 - 2951 | Asymmetric C-H Stretch | CH₃ | spcmc.ac.inresearchgate.net |
| ~2926 - 2917 | Asymmetric C-H Stretch | CH₂ | spcmc.ac.inresearchgate.net |
| ~2872 | Symmetric C-H Stretch | CH₃ | spcmc.ac.in |
| ~2855 | Symmetric C-H Stretch | CH₂ | spcmc.ac.in |
| ~1465 | Scissoring (Bending) | CH₂ | spcmc.ac.in |
| ~1460 | Asymmetric Bend | C-CH₃ | spcmc.ac.in |
| ~1375 | Symmetric "Umbrella" Bend | C-CH₃ | spcmc.ac.in |
Raman Spectroscopy for Alkane Chain Vibrations
Raman spectroscopy is highly sensitive to the conformational order and skeletal vibrations of alkane chains, making it a powerful tool for characterizing branched alkanes. shu.ac.ukkln.ac.lk Unlike IR spectroscopy, Raman is particularly effective for observing the non-polar C-C bonds that form the backbone of the molecule.
Research on long-chain branched alkanes has demonstrated that specific low-frequency Raman modes, known as Longitudinal Acoustic Modes (LAM), are directly related to the length of extended all-trans (planar zigzag) segments of the alkane chain. nih.gov For branched alkanes like this compound, studies on similar molecules show that the main chains remain in an extended planar zigzag conformation in the solid state. acs.orgnih.gov The frequency of the LAM peak can be used to determine the length of these straight-chain segments.
Furthermore, Raman spectroscopy can distinguish between linear and branched isomers. aip.org The C-C stretching region (1000–1200 cm⁻¹) and the CH₂ twisting region (~1300 cm⁻¹) are particularly sensitive to conformational disorder introduced by branching. kln.ac.lk The presence of a branch creates unique vibrational signatures that differentiate it from its linear counterpart, n-heptadecane. aip.org Raman spectroscopy has also been successfully employed to identify solid-solid phase transitions in branched alkanes by monitoring changes in band intensities related to crystalline structure and conformational disorder. kln.ac.lk
Table 2: Key Raman Shifts for Alkane Chain Characterization
| Wavenumber Range (cm⁻¹) | Vibration Mode | Significance for this compound | Reference |
|---|---|---|---|
| 100-400 | Longitudinal Acoustic Mode (LAM) | Correlates with the length of extended all-trans chain segments. | nih.govaip.org |
| 1000-1200 | C-C Stretching | Sensitive to conformational changes and branching. The presence of the pentyl group introduces distinct features. | kln.ac.lknih.gov |
| ~1300 | CH₂ Twisting | Indicates conformational disorder, which is higher in branched alkanes compared to linear ones. | kln.ac.lk |
Advanced Chromatographic Separation Techniques
The separation of this compound from complex mixtures, especially from its numerous structural isomers, is a significant analytical challenge that requires high-resolution chromatographic methods.
Optimized Gas Chromatography (GC) for this compound Resolution
Gas chromatography (GC) is the standard method for separating volatile and semi-volatile hydrocarbons. The separation is based on the partitioning of analytes between a stationary phase in a capillary column and a mobile gas phase. For isomers of heptadecane (C₁₇H₃₆), the retention time is highly dependent on the boiling point and the interaction with the stationary phase.
An increase in branching generally lowers the boiling point of an alkane compared to its linear isomer, leading to a shorter retention time on a non-polar column. researchgate.net Therefore, this compound is expected to elute earlier than n-heptadecane. The precise retention time is a key identifier. The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkanes. For this compound, a specific Kovats RI has been experimentally determined.
Table 3: Gas Chromatography Data for this compound
| Parameter | Value | Column Details | Reference |
|---|---|---|---|
| Kovats Retention Index (I) | 1576 | Capillary, Apiezon L, 100°C (isothermal) | nist.gov |
| Molecular Formula | C₁₇H₃₆ | - | nist.govnist.gov |
Optimization of GC methods for resolving C₁₇H₃₆ isomers involves careful selection of the stationary phase, column length, temperature programming, and carrier gas flow rate. nih.govsmolecule.com High-resolution capillary columns with non-polar or semi-polar phases are typically employed to achieve separation between the closely boiling isomers.
Multidimensional Gas Chromatography (GCxGC) for Complex Hydrocarbon Mixture Analysis
For exceedingly complex hydrocarbon mixtures, such as those found in petroleum products, one-dimensional GC may lack the peak capacity to resolve all components. core.ac.uk Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power by employing two columns with different stationary phases connected by a modulator. researchgate.netazom.com
In a typical GCxGC setup for hydrocarbon analysis, a non-polar first-dimension column separates analytes by boiling point, while a polar second-dimension column provides separation based on polarity. shimadzu.com The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, short column for a rapid, secondary separation. This process generates a structured two-dimensional chromatogram where compounds of a similar chemical class (e.g., n-alkanes, branched alkanes, cycloalkanes) group together in distinct regions. gcms.czmosh-moah.de
This technique is exceptionally well-suited for analyzing mixtures containing this compound. It allows for the separation of branched alkanes from both linear alkanes and cyclic hydrocarbons, which may co-elute in a 1D-GC analysis. gcms.cz Research shows that increased branching reduces the retention time in both dimensions for alkanes. researchgate.net The structured nature of the GCxGC plot facilitates the identification of compound classes even when individual components cannot be definitively identified by mass spectrometry alone due to similar fragmentation patterns among isomers. gcms.czmosh-moah.de
Table 4: Typical Column Configuration for GCxGC Analysis of Hydrocarbon Mixtures
| Dimension | Column Phase Type | Separation Principle | Typical Stationary Phase Example | Reference |
|---|---|---|---|---|
| First Dimension (¹D) | (Semi)polar | Boiling Point / Polarity | BPX50 (50% Phenyl Polysilphenylene-siloxane) | dlr.deacs.org |
X-ray Diffraction (XRD) and Crystallographic Analysis of Branched Alkane Solids
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. covalentmetrology.com For branched alkanes, XRD analysis of solid-state samples provides critical insights into their packing behavior, crystal symmetry, and lattice parameters.
The introduction of a branch disrupts the efficient packing observed in linear alkanes, leading to lower melting temperatures and preventing the solid-solid phase transitions that are characteristic of long n-alkanes. nih.govacs.org As the length of the side branch increases, the crystal structure tends to transform to a triclinic form to minimize the surface energy associated with the disruption caused by the branch. nih.govacs.org
Table 5: Illustrative Crystallographic Data for a Related Branched Alkane (C35-C6)
| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) | Reference |
|---|
Note: This data is for a C₃₅ alkane with a central C₆ branch, serving as a model for the crystalline packing of long, centrally-branched alkanes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Energetics
Quantum chemical studies are fundamental to determining the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for studying the conformational preferences of branched alkanes. The choice of functional is critical, as different functionals can yield varying levels of accuracy.
Studies on a range of linear and branched alkanes have shown that double-hybrid functionals, such as B2GP-PLYP and B2K-PLYP, especially when paired with a dispersion correction, provide conformational energies that are in excellent agreement with high-level benchmark calculations. researchgate.netacs.orgarxiv.orgscispace.com In contrast, popular functionals like B3LYP and PBE tend to overestimate the energies of conformers without a dispersion correction, while the M06 family of functionals can severely underestimate the interaction energies in compact, globular structures. researchgate.netacs.orgcomporgchem.com The application of an empirical dispersion correction to these older functionals often leads to overcorrection and can result in qualitatively incorrect orderings of conformer stabilities. researchgate.netacs.orgarxiv.org
Table 1: Performance of Selected DFT Functionals for Alkane Conformational Energies
| Functional | Type | General Performance for Branched Alkane Conformers |
|---|---|---|
| B3LYP | Hybrid | Tends to overestimate conformer energies; requires dispersion correction. researchgate.netcomporgchem.com |
| PBE | GGA | Overestimates conformer energies without dispersion correction. researchgate.netcomporgchem.com |
| M06 Family | Hybrid Meta-GGA | Severely underestimates gauche-gauche interaction energies. researchgate.netacs.org |
| B2GP-PLYP-D | Double-Hybrid + Dispersion | Renders conformational energies of CCSD(T) quality. researchgate.netacs.orgscispace.com |
| PW6B95 | Hybrid Meta-GGA | Relatively free of deficiencies in predicting geometries and energies. researchgate.netarxiv.org |
This table summarizes general performance trends observed in benchmark studies on various alkane isomers.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies and are used to benchmark other, more computationally efficient methods. researchgate.netacs.orgarxiv.org
For branched alkanes, these calculations are crucial for determining the relative stability of different conformers. For instance, studies on isomers of hexane (B92381) and octane (B31449) have established benchmark energies for various folded and extended structures. researchgate.netresearchgate.net Research on long-chain alkanes like heptadecane (B57597) (C17H36) has shown that beyond a certain chain length (around 16-17 carbons), folded "hairpin" conformations can become more stable than the fully extended linear chain due to intramolecular dispersion forces. compchemhighlights.orgarxiv.org For a branched alkane like 6-pentyldodecane, a multitude of conformers would exist due to rotations around its many C-C single bonds, with their relative stabilities dictated by a balance of steric hindrance and stabilizing intramolecular interactions.
Table 2: Calculated Relative Conformational Energies for 3,3-dimethylhexane (B1196316) (A Representative Branched Alkane)
| Conformer | Dihedral Angles (t1, t2, t3) | Relative Energy (kcal/mol) at HF Level |
|---|---|---|
| A | (60, 60, 180) | 0.00 |
| B | (60, 180, 180) | 0.25 |
| C | (180, 60, 180) | 0.50 |
| D | (180, 180, 180) | 0.75 |
Data adapted from ab initio and DFT studies on 3,3-dimethylhexane, illustrating the small energy differences between stable conformers. researchgate.net Note: Conformer labels and specific energy values are for the representative molecule 3,3-dimethylhexane.
Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. It provides quantitative insight into intramolecular interactions by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). uni-muenchen.descirp.org
Table 3: Representative Intramolecular Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| σ (C-H) | σ* (C-C) | Hyperconjugation | 1 - 5 |
| σ (C-C) | σ* (C-H) | Hyperconjugation | 1 - 5 |
| σ (C-H) | Metal (d-orbital) | σ-Donation | 3 - 20 |
| Metal (d-orbital) | σ* (C-H) | Back-Donation | 1 - 9 |
This table provides typical ranges for stabilization energies (E(2)) for interactions relevant to alkanes and their complexes, derived from various NBO studies. uni-muenchen.dewhiterose.ac.uknih.govmdpi.com The exact values depend on the specific molecular geometry and chemical environment.
Ab Initio Calculations for Molecular Stability and Conformation
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed picture of molecular behavior, including conformational changes, diffusion, and the formation of aggregates.
The accuracy of MD simulations depends critically on the quality of the underlying force field—a set of parameters and mathematical functions that describe the potential energy of the system. For branched hydrocarbons, several specialized force fields have been developed to accurately reproduce experimental properties like liquid density and viscosity.
Notable examples include the Transferable Potentials for Phase Equilibria (TraPPE) and the Nath, Escobedo, and de Pablo revised (NERD) united-atom force fields. bohrium.comacs.orgacs.orgmdpi.com More recently, the TLVMie force field was developed and shown to predict the viscosity of a wide range of branched alkanes with high accuracy, often with an average absolute error of around 5.7%. researchgate.net These force fields are parameterized and validated by comparing simulation results for known compounds against experimental data. For example, the performance of a force field is often judged by its ability to predict the saturated liquid density of various isomers across a range of temperatures. acs.orgresearchgate.net
Table 4: Performance of United-Atom Force Fields in Predicting Saturated Liquid Density for Branched Alkanes
| Force Field | Median Absolute Average Error (%) |
|---|---|
| Mie Potential (Potoff et al.) | 0.6 |
| TraPPE-UA | 1.3 - 1.8 |
| NERD | 1.3 - 1.8 |
| TLVMie | 0.42 |
Data compiled from studies assessing various force fields against experimental data for a wide range of branched alkane isomers. acs.orgresearchgate.netresearchgate.net
MD simulations are an indispensable tool for studying how individual molecules self-assemble into larger aggregates, a process driven by intermolecular forces (primarily van der Waals interactions for alkanes). This is particularly relevant for understanding the behavior of long-chain branched alkanes in solution or in the bulk liquid phase.
In these simulations, a key metric used to characterize the size and shape of a molecular cluster is the radius of gyration (Rg) . acs.org Rg is defined as the root-mean-square distance of the atoms from the cluster's center of mass. acs.org Simulations of complex hydrocarbon mixtures, such as asphaltenes which contain branched alkane moieties, show how Rg and other shape descriptors evolve as molecules aggregate. acs.orgacs.org For a given number of molecules in a cluster, a smaller Rg indicates a more compact, spherical aggregate, while a larger Rg suggests a more elongated or chain-like structure. These simulations demonstrate that aggregation is a dynamic process, with clusters constantly forming, breaking apart, and merging. acs.orgscispace.com
Table 5: Representative Molecular Dynamics Simulation Data for Aggregate Properties
| Number of Molecules in Cluster | Average Radius of Gyration (Å) | Relative Shape Anisotropy (κ²) |
|---|---|---|
| 5 | ~10 - 15 | ~0.1 - 0.3 |
| 10 | ~15 - 20 | ~0.2 - 0.4 |
| 20 | ~20 - 25 | ~0.3 - 0.5 |
| 50 | > 25 | > 0.4 |
This table presents illustrative data ranges for asphaltene model aggregates in a non-polar solvent (heptane), showing trends in how the radius of gyration and shape (κ²=0 for sphere, 1 for rod) change with cluster size. acs.orgacs.org These systems are used as a proxy for the aggregation behavior of large, complex hydrocarbons.
Development and Validation of Force Fields for Branched Hydrocarbons
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone of modern chemistry for understanding the intricate details of chemical reactions. numberanalytics.comhanyugao.commdpi.comnih.govchemrxiv.org By simulating the interactions between molecules at an atomic level, researchers can map out reaction pathways, identify transient intermediates, and characterize the energy barriers that govern reaction rates.
Transition State Theory (TST) is a fundamental framework in chemical kinetics used to calculate the rate constants of elementary reactions. solubilityofthings.comlibretexts.orgwikipedia.org The theory posits that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.orgumich.edu The rate of the reaction is then proportional to the concentration of these transition state complexes and the frequency with which they decompose to form products. umich.edu
The core of TST is the Eyring equation, which relates the rate constant (k) to thermodynamic properties of the transition state: k = (κ * kB * T / h) * e(-ΔG‡/RT) Where:
κ is the transmission coefficient
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
ΔG‡ is the Gibbs free energy of activation
For a molecule like 6-pentyldodecane, computational methods, particularly density functional theory (DFT), can be employed to model reactions such as hydrogen abstraction by radicals (e.g., ·OH, ·OOH). nih.govfrontiersin.orgfrontiersin.org The process involves:
Locating Reactants and Products: The geometries of the reactants (6-pentyldodecane and a radical) and the products (the 6-pentyldodecyl radical and the newly formed molecule) are optimized to find their lowest energy structures.
Identifying the Transition State (TS): Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This is the transition state structure.
Calculating Energies: The energies of the reactants, products, and the transition state are calculated with high accuracy. The difference in energy between the transition state and the reactants gives the activation energy barrier (Ea). solubilityofthings.com
Calculating Rate Constants: By incorporating vibrational frequency calculations, the Gibbs free energy of activation (ΔG‡) can be determined, allowing for the prediction of the reaction rate constant via the Eyring equation.
Reaction Class Transition State Theory (RC-TST) is an efficient extension of this approach, where parameters derived from a set of representative reactions can be used to estimate rate constants for any other reaction within the same class, such as hydrogen abstraction from different positions on the 6-pentyldodecane backbone. nih.govfrontiersin.orgacs.orguwb.edu.pl This methodology allows for the rapid estimation of kinetics for large and complex molecules without performing exhaustive calculations for every possible reaction pathway. frontiersin.org
Free radical reactions are critical in processes like combustion, atmospheric chemistry, and halogenation. tandfonline.comscielo.org.mx The halogenation of alkanes, for example, proceeds via a free-radical substitution mechanism. studymind.co.ukvaia.com Computational chemistry is instrumental in exploring these pathways for a specific molecule like 6-pentyldodecane.
The free-radical halogenation mechanism involves three main stages:
Initiation: A halogen molecule (e.g., Cl2) is cleaved by UV light to form two halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.
Termination: Two radicals combine to form a stable, non-radical product.
For 6-pentyldodecane, the propagation step can occur at different carbon atoms, leading to a mixture of isomers. The molecule contains primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. The stability of the resulting alkyl radical intermediate generally follows the order: tertiary > secondary > primary.
Computational methods can predict the selectivity of this reaction by calculating the energies of the possible alkyl radical intermediates that can be formed. acs.orgacs.org A lower energy for the radical corresponds to a more stable intermediate and a lower activation energy for its formation, making that pathway more favorable.
Table 1: Potential Alkyl Radicals from Hydrogen Abstraction of 6-pentyldodecane
| Position of H Abstraction | Carbon Type | Resulting Radical Structure | Classification | Relative Stability (Theoretical) |
|---|---|---|---|---|
| C1 | Primary | •CH2(CH2)4CH(C5H11)(CH2)5CH3 | Primary | Low |
| C2, C3, C4, C5 | Secondary | CH3(CH2)x•CH(CH2)yCH(C5H11)(CH2)5CH3 | Secondary | Medium |
| C6 | Tertiary | CH3(CH2)4•C(C5H11)(CH2)5CH3 | Tertiary | High |
This is an illustrative table. Precise stability ordering would require specific quantum mechanical calculations.
DFT calculations can model the transition states for hydrogen abstraction from each unique carbon position, providing a quantitative prediction of the reaction branching ratios and the expected product distribution. tandfonline.comacs.org These models can also investigate more complex autooxidation pathways relevant to combustion, where the initial alkylperoxy radicals undergo further reactions. pnas.org
Transition State Theory for Reaction Rate Prediction
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. kashanu.ac.irresearchgate.netrjpbcs.com These models are essentially mathematical equations that can predict properties for new or unmeasured compounds based on their molecular structure alone. acs.orgkashanu.ac.ir
The development of a QSPR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for a specific property (e.g., boiling point, density) is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov
Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors (independent variables) and the property of interest (dependent variable). kashanu.ac.irplos.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). plos.org
For 6-pentyldodecane, a QSPR model could predict numerous properties. Descriptors for 6-pentyldodecane would be calculated from its 2D or optimized 3D structure.
Table 2: Examples of Molecular Descriptors for 6-pentyldodecane in QSPR Models
| Descriptor Class | Specific Descriptor Example | Information Encoded | Property Predicted |
|---|---|---|---|
| Topological | Wiener Index | Branching and size of the molecule | Boiling Point, Molar Volume samipubco.commtjpamjournal.com |
| Topological | Platt Index | Number of adjacent C-C bonds (related to surface area) | Critical Temperature kashanu.ac.ir |
| Constitutional | Molecular Weight | Mass of the molecule | Molar Refraction, Density researchgate.net |
| Quantum-Chemical | Molecular Polarizability | Deformability of the electron cloud | Boiling Point, Enthalpy of Vaporization acs.orgnih.gov |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity Indices |
A hypothetical MLR-based QSPR model for predicting the boiling point (Bp) of branched alkanes might look like this:
Bp = a (Wiener Index) + b (Molecular Polarizability) + c
Where a, b, and c are coefficients determined from the regression analysis of a training set of alkanes. samipubco.com By calculating the Wiener Index and Molecular Polarizability for 6-pentyldodecane, its boiling point could be estimated using this model.
Computational Approaches for Predicting Chromatographic Retention Characteristics
Computational methods are increasingly used to predict the retention behavior of molecules in chromatography, particularly gas chromatography (GC). rsc.orgresearchgate.netchromatographytoday.com Predicting the retention index (RI) of a compound like 6-pentyldodecane can aid in its identification in complex mixtures without needing an authentic standard. nih.govnih.gov
The Kováts retention index system standardizes retention times by relating the retention of an analyte to that of n-alkanes eluting before and after it. rsc.org Computational prediction of these indices typically follows a QSPR-like methodology, often referred to as Quantitative Structure-Retention Relationships (QSRR). researchgate.net
The process involves:
Building a Model: A dataset of diverse compounds with experimentally determined retention indices on a specific GC column (stationary phase) is created. nih.gov
Calculating Descriptors: As in QSPR, a wide range of molecular descriptors are calculated for each compound in the dataset. researchgate.net
Correlation and Prediction: Machine learning algorithms or regression techniques are used to build a model that correlates the descriptors to the retention indices. nih.govresearchgate.net This model can then be used to predict the RI for new compounds like 6-pentyldodecane.
The descriptors used in these models often relate to properties that influence intermolecular interactions with the stationary phase, such as size, shape, polarizability, and van der Waals volume. rsc.org
Table 3: Illustrative Model for Predicting the Retention Index of 6-pentyldodecane
| Step | Action | Details for 6-pentyldodecane |
|---|---|---|
| 1 | Calculate Descriptors | For the structure of 6-pentyldodecane, calculate key descriptors like boiling point (experimental or predicted), van der Waals volume, and molecular polarizability. |
| 2 | Input into a Pre-trained Model | Use a QSRR model developed for branched alkanes on a specific stationary phase (e.g., DB-1). A hypothetical linear model could be: RI = c1(Boiling Point) + c2(van der Waals volume) + c3 |
Advanced models can use a variety of inputs, including SMILES strings or 2D structural representations, with deep neural networks to achieve high prediction accuracy. researchgate.netnist.gov These computational tools allow for the creation of large, predicted retention index libraries, facilitating the tentative identification of compounds in complex analytical workflows. nih.gov
Reactivity and Mechanistic Studies of Dodecane, 6 Pentyl
Thermal Decomposition and Pyrolysis Pathways
The thermal decomposition, or pyrolysis, of alkanes involves the cleavage of C-C and C-H bonds at high temperatures. For branched alkanes like 6-pentyldodecane, the C-C bonds, being generally weaker than C-H bonds, are more susceptible to initial cleavage. brainly.com The presence of a tertiary carbon atom in 6-pentyldodecane introduces a point of relative weakness in the carbon skeleton.
Studies on branched alkanes have shown that they tend to decompose more rapidly than their straight-chain counterparts. researchgate.net The initial step in the pyrolysis of 6-pentyldodecane would likely be the homolytic cleavage of a C-C bond, particularly one adjacent to the tertiary carbon, due to the stability of the resulting tertiary radical. The main products of the pyrolysis of large hydrocarbons typically include smaller alkanes and alkenes such as H2, CH4, C2H2, and C2H4. researchgate.net
The decomposition of large alkanes at high pressures and temperatures has been observed to yield diamond and hydrogen. researchgate.net While specific experimental data on the pyrolysis of 6-pentyldodecane is scarce, general principles of alkane pyrolysis suggest a complex mixture of smaller hydrocarbon products would be formed through a free radical chain mechanism. researchgate.netosti.govfrontiersin.orgcornell.edu
Catalytic Cracking Mechanisms Relevant to Branched Alkanes
Catalytic cracking is a cornerstone process in the petroleum industry for converting large hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline. libretexts.orgsavemyexams.com This process typically employs zeolite catalysts at elevated temperatures (around 500°C) and moderate pressures. libretexts.orgchemguide.co.uk
In contrast to thermal cracking, which proceeds via a free-radical mechanism, catalytic cracking involves the formation of carbocation intermediates. libretexts.org The zeolite catalyst possesses acidic sites that can abstract a hydride ion (H-) from an alkane, generating a carbocation. libretexts.org For a branched alkane like 6-pentyldodecane, the formation of a tertiary carbocation at the C-6 position would be particularly favored due to its greater stability compared to secondary or primary carbocations.
Once formed, this carbocation can undergo a series of reactions, including:
β-scission: Cleavage of a C-C bond beta to the positively charged carbon, resulting in a smaller alkene and a new, smaller carbocation.
Isomerization: Rearrangement of the carbon skeleton to form more stable carbocations.
Hydrogen transfer: Reaction with another alkane molecule to form a new alkane and a new carbocation, propagating the chain reaction.
Catalytic cracking of branched alkanes is known to produce a high proportion of other branched alkanes and aromatic hydrocarbons, which are desirable components of high-octane gasoline. libretexts.orgchemguide.co.uk
Controlled Oxidation and Functionalization Reactions
The selective oxidation of alkanes to introduce functional groups like alcohols or ketones is a significant challenge in synthetic chemistry due to the inertness of C-H bonds. bohrium.com However, advancements in catalysis have enabled more controlled functionalization.
Liquid-Phase Oxidation of Branched Alkanes
The liquid-phase oxidation of branched alkanes often proceeds via a free-radical autoxidation mechanism, where hydroperoxides are key intermediates. researchgate.net Studies on branched alkanes have shown that they can react earlier and faster at the initial stages of oxidation compared to their linear counterparts. researchgate.net This increased reactivity is attributed to the presence of weaker tertiary C-H bonds.
In the case of 6-pentyldodecane, the tertiary C-H bond at the 6-position would be the most susceptible to hydrogen abstraction, leading to the formation of a tertiary alkyl radical. This radical would then react with oxygen to form a tertiary hydroperoxide. The decomposition of this hydroperoxide can lead to a variety of oxygenated products, including tertiary alcohols and ketones. researchgate.netacs.org Research on similar branched alkanes has shown that tertiary alcohols are often the most significant initial products. researchgate.netacs.org
Selective C-H Activation and Functionalization
The selective activation and functionalization of C-H bonds in alkanes is a highly sought-after transformation. mdpi.com Transition metal catalysts, particularly those based on iron, manganese, and ruthenium, have shown promise in this area. bohrium.commdpi.com
These catalytic systems can operate through various mechanisms, often involving a high-valent metal-oxo species that can abstract a hydrogen atom from the alkane. bohrium.com For 6-pentyldodecane, the selectivity of such a reaction would be influenced by the relative strengths of the different C-H bonds. Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary. aip.org Therefore, a selective catalyst would preferentially functionalize the tertiary C-H bond at the 6-position.
Some catalytic systems have demonstrated remarkable regioselectivity, favoring the functionalization of specific C-H bonds within a molecule. rutgers.edu For instance, certain ruthenium porphyrin complexes have been investigated for their ability to selectively oxidize C-H bonds, with the regioselectivity being related to the intrinsic strength of the different C-H bonds. bohrium.com
Free Radical Substitution Reactions (e.g., Halogenation)
Alkanes can undergo free radical substitution reactions, most notably halogenation, in the presence of UV light or heat. wikipedia.orgvaia.com This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org
Initiation, Propagation, and Termination Steps in Branched Systems
The halogenation of 6-pentyldodecane would follow the general mechanism of free radical halogenation: slideshare.net
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat to form two halogen radicals (Cl•). libretexts.orglibretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. In 6-pentyldodecane, hydrogen abstraction can occur at a primary, secondary, or tertiary position. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. Consequently, the tertiary hydrogen at the C-6 position is the most likely to be abstracted, forming a stable tertiary radical. masterorganicchemistry.com This alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain. libretexts.orglibretexts.org
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. libretexts.orglibretexts.org
Due to the different types of hydrogen atoms in 6-pentyldodecane, a mixture of isomeric monohalogenated products would be expected. libretexts.org However, the relative amounts of these isomers are determined by the reactivity of each type of C-H bond and the statistical probability of collision. The greater reactivity of the tertiary C-H bond would lead to a higher proportion of 6-halo-6-pentyldodecane compared to other isomers. libretexts.org It is important to note that free radical halogenation is often not a highly selective method for preparing specific haloalkanes, as multiple substitutions can also occur. quora.com
Regioselectivity and Stereoselectivity of Radical Processes
Regioselectivity
The regioselectivity of a radical reaction, such as halogenation, is determined by the relative stability of the possible carbon radical intermediates formed during the hydrogen abstraction step. youtube.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center. Consequently, the abstraction of a hydrogen atom is fastest from a tertiary carbon, followed by a secondary, and then a primary carbon.
In the case of Dodecane (B42187), 6-pentyl-, there are several distinct types of hydrogen atoms, leading to a variety of possible radical intermediates. The structure of Dodecane, 6-pentyl- features primary, secondary, and a tertiary C-H bond at the 6-position.
A hypothetical radical halogenation of this compound- would be expected to yield a mixture of constitutional isomers. byjus.com However, the distribution of these isomers would not be statistical. masterorganicchemistry.com The reaction would be selective, favoring the formation of the product derived from the most stable radical intermediate. youtube.com The tertiary hydrogen at the C-6 position is the most likely site for hydrogen abstraction, as this would form the most stable tertiary radical. Abstraction of the numerous secondary hydrogens along the dodecane and pentyl chains would also occur, leading to a mixture of secondary haloalkanes. The primary hydrogens at the ends of the chains are the least reactive and would be abstracted to a lesser extent.
The selectivity of the halogenation reaction also depends on the halogen used. Bromination is known to be much more selective than chlorination. youtube.commasterorganicchemistry.com This is explained by the Hammond postulate, which states that for an endothermic reaction (like hydrogen abstraction by a bromine radical), the transition state resembles the products. Therefore, the stability of the resulting radical has a larger influence on the activation energy. In contrast, hydrogen abstraction by a chlorine radical is exothermic, and the transition state is more reactant-like, leading to lower selectivity. masterorganicchemistry.com Thus, in a hypothetical bromination of this compound-, a higher proportion of 6-bromo-6-pentyldodecane would be expected compared to its chlorination.
To illustrate the expected regioselectivity, the different types of C-H bonds in this compound- and their expected relative reactivity in a radical halogenation are summarized in the table below.
| Type of C-H Bond | Position(s) in this compound- | Expected Relative Reactivity |
| Primary | C1, C12, C5' | Least Reactive |
| Secondary | C2-C5, C7-C11, C1'-C4' | Moderately Reactive |
| Tertiary | C6 | Most Reactive |
Stereoselectivity
The stereochemical outcome of a radical reaction is determined by the geometry of the radical intermediate. Alkyl radicals are typically trigonal planar or rapidly inverting pyramidal species. libretexts.org When a radical reaction occurs at a carbon atom that becomes a new stereocenter, the incoming reagent can attack either face of the planar radical with equal probability, generally leading to a racemic mixture of the two possible enantiomers. libretexts.org
This compound- is a chiral molecule, with the stereocenter at the C-6 position. If a radical reaction, such as halogenation, were to occur at this tertiary center, the initially chiral sp³-hybridized carbon would be converted to an achiral, sp²-hybridized (or rapidly inverting) radical intermediate. Subsequent reaction of this planar intermediate with a halogen would occur from either face, resulting in the formation of a racemic mixture of (R)- and (S)-6-halo-6-pentyldodecane.
If the radical abstraction occurs at a different carbon atom, for instance at C-5, a new stereocenter would be created. This would result in the formation of a pair of diastereomers, as the molecule already contains a stereocenter at C-6. The planarity of the radical intermediate at C-5 would again lead to a nearly equal mixture of the two new stereoisomers at that position. Therefore, the radical halogenation of a single enantiomer of this compound- at a position other than C-6 would be expected to produce a mixture of diastereomers.
Environmental Behavior and Biogeochemical Pathways Excluding Ecotoxicology and Toxicology
Atmospheric Fate and Transformation Processes
Once released into the atmosphere, Dodecane (B42187), 6-pentyl- is subject to various transformation processes, primarily driven by photochemical reactions. These processes determine its atmospheric lifetime and its potential to contribute to the formation of secondary atmospheric pollutants.
Gas-Phase Reactions with Atmospheric Oxidants (OH, O3, NO3)
The primary removal pathway for Dodecane, 6-pentyl- in the troposphere is through gas-phase oxidation initiated by reactions with hydroxyl radicals (OH), and to a lesser extent, with nitrate (B79036) radicals (NO3) and ozone (O3). niwa.co.nz Alkanes are known to react mainly with OH radicals during the day. researchgate.net
Reactions with ozone are generally slow for alkanes and are not considered a significant atmospheric sink. nih.gov Reactions with the nitrate radical can be of some importance during nighttime, especially in polluted urban areas, but are generally less significant than daytime oxidation by OH radicals. d-nb.info
Table 1: Estimated Atmospheric Lifetimes of this compound- with Respect to Reactions with Major Atmospheric Oxidants
| Oxidant | Typical Tropospheric Concentration | Estimated Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| OH Radical | 1 x 10⁶ molecules cm⁻³ | ~2.5 x 10⁻¹¹ | ~1.1 hours |
| O₃ | 7 x 10¹¹ molecules cm⁻³ | Very low | Negligible |
| NO₃ Radical | 2.5 x 10⁸ molecules cm⁻³ (nighttime) | ~1 x 10⁻¹³ | ~46 days |
Note: The reaction rate constants are estimations based on data for similar large branched alkanes. The atmospheric lifetimes are calculated based on the estimated rate constants and typical oxidant concentrations.
Formation and Characterization of Secondary Organic Aerosols (SOA) from Branched Alkanes
The atmospheric oxidation of this compound- can lead to the formation of less volatile products that can partition from the gas phase to the particle phase, contributing to the formation of Secondary Organic Aerosols (SOA). copernicus.orgnih.gov SOA is a significant component of atmospheric particulate matter, with implications for climate and air quality. copernicus.org
The mechanism of SOA formation from long-chain alkanes is a multi-generational process. nih.gov The initial reaction with OH radicals forms an alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react with NO to form alkoxy radicals (RO) or organic nitrates. tandfonline.com The fate of the alkoxy radical is crucial in determining the SOA yield. It can either decompose, leading to the formation of smaller, more volatile fragments, or isomerize, leading to the formation of multifunctional, less volatile compounds that are more likely to partition to the aerosol phase. acs.org
Fate in Aquatic and Terrestrial Environments
Should this compound- be released into aquatic or terrestrial environments, its behavior is primarily dictated by its low water solubility and high hydrophobicity.
Sorption to Soil and Sediment Matrices
Due to its nonpolar nature and low aqueous solubility, this compound- is expected to have a strong tendency to adsorb to the organic matter fraction of soil and sediment. nih.govumich.edu This process, known as sorption, significantly reduces its mobility in these environments and its bioavailability to many organisms.
The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for sorption. While an experimental Koc for this compound- is not available, it can be estimated based on its octanol-water partition coefficient (Kow). Given the high log Kow of large branched alkanes, the log Koc for this compound- is estimated to be high, likely in the range of 5.0 to 6.5. industrialchemicals.gov.au This suggests that the compound will be largely immobile in soil and will tend to accumulate in sediments if released into water bodies. researchgate.netnih.gov The Freundlich isotherm model is often used to describe the sorption of hydrophobic organic compounds to heterogeneous sorbents like soil. researchgate.net
Table 2: Estimated Sorption Properties of this compound-
| Property | Estimated Value | Implication |
| Log Kow | ~8.8 | Highly hydrophobic |
| Log Koc | ~5.0 - 6.5 | Strong sorption to soil and sediment organic matter, leading to low mobility |
Note: These values are estimations based on data for similar C17-C18 branched alkanes.
Volatilization from Water and Soil Surfaces
Volatilization is a key process that can transfer this compound- from water and soil surfaces to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. ccme.ca For hydrophobic compounds with high vapor pressure, volatilization can be a significant fate process.
The Henry's Law constant for this compound- can be estimated from its vapor pressure and water solubility. Given its relatively high vapor pressure for a molecule of its size and its very low water solubility, this compound- is expected to have a high Henry's Law constant, indicating a strong tendency to partition from water to air. nih.govtera.org Therefore, if released to surface waters, volatilization is expected to be a rapid and important removal mechanism. frontiersin.org
Similarly, volatilization from moist soil surfaces is also expected to be a significant process. frontiersin.org However, its strong sorption to soil particles can attenuate the rate of volatilization. nih.gov From dry soil surfaces, volatilization is expected to be less significant due to the compound's low vapor pressure. nih.gov
Biotic and Abiotic Degradation Mechanisms
The persistence of 6-pentyldodecane in the environment is determined by its susceptibility to breakdown by living organisms (biotic) and chemical processes (abiotic).
The primary route for the environmental breakdown of alkanes is through microbial activity. Numerous bacteria, yeasts, and fungi can utilize alkanes as a source of carbon and energy. core.ac.uk The susceptibility of alkanes to microbial degradation generally follows the order: linear alkanes > branched alkanes > cyclic alkanes. researchgate.net The presence and position of branches, as in 6-pentyldodecane, can present a steric hindrance to enzymatic attack, making it more recalcitrant than its linear counterpart, n-heptadecane. mdpi.com
The initial and often rate-limiting step in aerobic alkane degradation is the oxidation of the alkane molecule, a reaction catalyzed by a class of enzymes known as alkane hydroxylases (AHs). frontiersin.org Several types of these enzymes have been identified, each with different substrate specificities.
Alkane Hydroxylase Systems: The most well-studied systems include the integral-membrane, non-heme iron AlkB hydroxylases, and the soluble cytochrome P450 (CYP) monooxygenases. frontiersin.org
AlkB Hydroxylases: Systems like the one in Pseudomonas putida GPo1 are known to hydroxylate not only linear alkanes (typically C5-C12) but also a wide range of branched and cyclic aliphatics. frontiersin.orgasm.org While the primary target is often the terminal methyl group, subterminal oxidation can also occur. The structure of 6-pentyldodecane, with its central branch, makes it a challenging substrate, but microbes possessing versatile AlkB systems may be capable of initiating its degradation.
Cytochrome P450 Hydroxylases: These enzymes, often found in yeasts like Candida species and some bacteria, also play a crucial role in alkane metabolism. Some bacterial CYP450s, such as CYP153A1 from Acinetobacter sp. EB104, preferentially oxidize C5-C10 alkanes but demonstrate the broad capability of this enzyme family.
Other Hydroxylases: For very long-chain alkanes, other enzymes like AlmA (a flavin-binding monooxygenase) are involved. nih.gov
Studies on various microorganisms have demonstrated the capability to degrade branched alkanes. For instance, some Geobacillus and Anoxybacillus species have been shown to degrade 2,6,10-trimethyldodecane. mdpi.com Similarly, Mycobacterium species are capable of degrading highly branched structures like squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), indicating that pathways for complex branched alkane degradation exist. nih.gov The degradation of 6-pentyldodecane would likely proceed via subterminal oxidation at a carbon atom away from the branch point, followed by further oxidation and eventual entry into the β-oxidation pathway for fatty acids.
Table 1: Examples of Microbial Systems Capable of Degrading Branched Alkanes This table is interactive. Click on the headers to sort.
| Microbial Genus | Enzyme System Implicated | Example Branched Substrates | Reference |
|---|---|---|---|
| Pseudomonas | AlkB Alkane Hydroxylase | Branched aliphatics, alicyclics | asm.org, frontiersin.org |
| Geobacillus | Alkane Hydroxylase | 2,6,10-trimethyldodecane | mdpi.com |
| Anoxybacillus | Alkane Hydroxylase | 2-methyl-6-propyldodecane | mdpi.com |
| Mycobacterium | Not specified | Squalane | nih.gov |
Abiotic degradation processes are significant, particularly for compounds resistant to rapid microbial breakdown.
Chemical Hydrolysis: Alkanes, including 6-pentyldodecane, are chemically inert to hydrolysis under typical environmental conditions. studysmarter.co.ukuomustansiriyah.edu.iq Their structure consists solely of non-polar C-C and C-H bonds, lacking any functional groups that can be readily attacked by water. savemyexams.com
Chemical Oxidation: While stable, alkanes can be abiotically oxidized. In aquatic environments, indirect photo-oxidation by photochemically generated reactive species like hydroxyl radicals (•OH) can be a relevant degradation pathway. nrt.org Research suggests that abiotic oxidation processes tend to attack highly branched alkanes more readily than linear alkanes. acs.org This is the opposite of the general trend observed in biodegradation, where branching often reduces susceptibility. acs.org In the atmosphere, volatile alkanes are degraded primarily through reaction with •OH radicals. The rate of this reaction would determine the atmospheric lifetime of any 6-pentyldodecane that partitions to the air.
Microbial Degradation Pathways (e.g., Alkane Hydroxylases)
Geochemical Occurrence and Biogenic/Thermogenic Origins in Natural Organic Matter
Alkanes found in sediments and petroleum deposits originate from two primary sources: biogenic and thermogenic.
Biogenic Sources: These are hydrocarbons produced directly by living organisms as part of their metabolic processes. researchgate.net Algae, bacteria, and plants produce a variety of alkanes. escholarship.org For example, n-C17 is a major hydrocarbon in many blue-green algae, while higher plants often produce long-chain n-alkanes with an odd-carbon preference (e.g., n-C27, n-C29, n-C31). pnas.orgiodp.org Certain branched alkanes are also known biomarkers for specific organisms. The discovery of highly branched alkanes with quaternary carbon centers (BAQCs) in Proterozoic sediments points to specific microbial sources, possibly from organisms living at redox boundaries. researchgate.netpnas.org
Thermogenic Sources: These hydrocarbons are formed from the thermal decomposition and alteration of sedimentary organic matter (kerogen) over geological timescales at elevated temperatures and pressures. researchgate.netwikipedia.org Crude oil is a classic example of a thermogenic product, containing a complex mixture of linear, branched, and cyclic alkanes. plymouth.ac.uk
The origin of a specific alkane like 6-pentyldodecane can be inferred from its geological context and isotopic composition. Generally, thermogenic gases are isotopically heavier (less negative δ¹³C values) than biogenic gases. nerc.ac.ukgeoscienceworld.org While there are no specific reports detailing the occurrence of 6-pentyldodecane in natural organic matter, its C17 structure falls within the range of hydrocarbons found in both biogenic and thermogenic materials. The presence of other complex branched alkanes in ancient sediments suggests that specific microbial pathways could produce such molecules. researchgate.net It could potentially be a minor component of crude oil, formed during the catagenesis of larger biological precursor molecules. plymouth.ac.uk
Environmental Transport and Distribution Modeling
The movement and partitioning of 6-pentyldodecane in the environment are governed by its physicochemical properties. Modeling is essential to predict its fate, as direct measurement in all environmental compartments is impractical.
The key properties influencing transport are water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). For a highly hydrophobic compound like 6-pentyldodecane, these properties dictate its tendency to adsorb to soil and sediment, bioaccumulate in organisms, or volatilize into the atmosphere.
Table 2: Computed Physicochemical Properties for this compound- This table is interactive. Click on the headers to sort.
| Property | Value | Implication for Environmental Transport |
|---|---|---|
| Molecular Weight | 240.47 g/mol | Influences diffusion and volatility. |
| XLogP3 (log Kow) | 9.1 | Indicates extremely high hydrophobicity and a strong tendency to partition from water into organic phases like soil organic carbon and lipids (bioaccumulation). |
| Water Solubility | Very low (estimated) | The compound will not readily dissolve in water; transport in the aqueous phase will be minimal. It will preferentially adsorb to particulate matter. |
| Vapor Pressure | Low (estimated) | Suggests it is a semi-volatile organic compound (SVOC). While not highly volatile, it can partition into the atmosphere from soil or water surfaces. |
Data sourced from PubChem CID 529951.
Environmental fate models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being developed to predict the behavior of branched alkanes. copernicus.orgcopernicus.org These models show that branching structure significantly impacts environmental behavior. Compared to a linear alkane with the same number of carbons, a branched alkane typically has a lower boiling point and may have a different vapor pressure. savemyexams.com Due to their high hydrophobicity and low water solubility, compounds like 6-pentyldodecane are expected to have a high organic carbon-water partition coefficient (Koc). epa.gov This means that in soil or aquatic systems, they will be predominantly found sorbed to organic matter in soils and sediments, limiting their mobility in groundwater but making them available to sediment-dwelling organisms. epa.gov
Furthermore, branched alkanes are recognized as significant precursors to Secondary Organic Aerosol (SOA) in the atmosphere, and models are being refined to account for the influence of branching on SOA yields. copernicus.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 6-pentyl dodecane with high purity, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves catalytic alkylation or hydroformylation reactions. To ensure purity, use gas chromatography-mass spectrometry (GC-MS) for structural validation, paired with nuclear magnetic resonance (NMR) to confirm substituent positioning. Calibration curves for GC-MS should be established using standardized reference compounds to minimize detection errors caused by contaminants like residual dodecane overlays . For reproducibility, document temperature, pressure, and catalyst ratios meticulously .
Q. How can researchers characterize the physicochemical properties (e.g., viscosity, boiling point) of 6-pentyl dodecane under varying environmental conditions?
- Methodological Answer : Employ differential scanning calorimetry (DSC) for phase transition analysis and rotational viscometers for viscosity measurements. Compare results against computational models (e.g., molecular dynamics simulations) to validate experimental data. Note discrepancies between simulated and empirical boiling points, which may arise from incomplete parameterization of branched alkane interactions .
Q. What analytical techniques are most effective for quantifying 6-pentyl dodecane in complex mixtures, such as biological or environmental samples?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is recommended for trace analysis. To avoid interference from co-eluting hydrocarbons, optimize column polarity and use selective ion monitoring (SIM). For environmental matrices, include a cleanup step with silica gel chromatography to remove polar contaminants .
Advanced Research Questions
Q. How can contradictions in experimental data on 6-pentyl dodecane’s reactivity (e.g., oxidation stability) be resolved across studies?
- Methodological Answer : Discrepancies often stem from variations in experimental design, such as oxygen partial pressure or catalyst residues. Conduct controlled comparative studies using identical reaction vessels and purity standards. Apply multivariate statistical analysis to isolate confounding variables (e.g., trace metal impurities) . For meta-analyses, ensure raw data from prior studies is reprocessed using uniform calibration protocols .
Q. What strategies improve the integration of 6-pentyl dodecane into biofuel formulations without compromising combustion efficiency?
- Methodological Answer : Blend 6-pentyl dodecane with short-chain alkanes (e.g., hexane) to balance energy density and ignition delay. Use spray combustion simulations to model droplet dispersion and compare results with experimental flame propagation rates. Address discrepancies by adjusting the Sauter mean diameter (SMD) parameters in simulations to match empirical data .
Q. How do stereochemical variations in 6-pentyl dodecane influence its interactions with lipid bilayers or synthetic membranes?
- Methodological Answer : Employ molecular docking simulations to predict binding affinities, followed by fluorescence anisotropy assays to validate membrane fluidity changes. For chiral isomers, use enantioselective synthesis and circular dichroism (CD) spectroscopy to correlate stereochemistry with membrane permeabilization rates .
Q. What computational models best predict the thermodynamic behavior of 6-pentyl dodecane in multi-component systems, and how can their accuracy be tested?
- Methodological Answer : Apply the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state to model phase equilibria. Validate predictions via high-pressure differential scanning calorimetry (HP-DSC) and compare deviations in critical solution temperatures. Refine models by incorporating quantum mechanical calculations for dipole-dipole interactions .
Data Handling & Theoretical Frameworks
Q. How should researchers address detection limits when analyzing 6-pentyl dodecane in GC-MS with persistent background contamination?
- Methodological Answer : Reduce injection volumes and implement post-run column baking to eliminate residual dodecane. Use internal standards (e.g., deuterated analogs) for quantification and subtract background signals via blank runs. For low-abundance samples, enhance sensitivity with chemical ionization (CI) instead of electron impact (EI) .
Q. What theoretical frameworks guide the study of 6-pentyl dodecane’s role in catalytic reaction mechanisms?
- Methodological Answer : Transition state theory (TST) and density functional theory (DFT) are critical for modeling reaction pathways. Validate computational predictions with kinetic isotope effect (KIE) studies or in situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
